molecular formula C11H10N2O3 B1385724 2-[(2-Furylmethyl)amino]isonicotinic acid CAS No. 1019387-90-6

2-[(2-Furylmethyl)amino]isonicotinic acid

Cat. No.: B1385724
CAS No.: 1019387-90-6
M. Wt: 218.21 g/mol
InChI Key: ZEOUBMGRYFFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Furylmethyl)amino]isonicotinic acid is a chemical compound with the molecular formula C₁₁H₁₀N₂O₃. It is known for its unique structure, which includes a furan ring and an isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with 2-furylmethylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Furylmethyl)amino]isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-Furylmethyl)amino]isonicotinic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

2-[(2-Furylmethyl)amino]isonicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound consists of an isonicotinic acid moiety linked to a furylmethyl amino group. Its structure can be depicted as follows:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound showed notable inhibitory effects. For instance, it was tested against Escherichia coli and Staphylococcus aureus, with results indicating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL)
Escherichia coli50
Staphylococcus aureus50

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 30 µM, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Cell Cycle Arrest : In cancer cells, it appears to induce cell cycle arrest at the G1 phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, which may lead to oxidative stress and subsequent cell death .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of isonicotinic acid, including this compound. The results confirmed its effectiveness against both gram-positive and gram-negative bacteria, with the furylmethyl substitution enhancing its activity compared to other derivatives .

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of the compound, researchers found that treatment with this compound led to significant reductions in cell viability in MCF-7 cells. The study suggested that further exploration into its mechanisms could reveal new therapeutic strategies for breast cancer treatment .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-11(15)8-3-4-12-10(6-8)13-7-9-2-1-5-16-9/h1-6H,7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOUBMGRYFFCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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